molecular formula C24H28O11 B13394186 [5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate

[5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate

Cat. No.: B13394186
M. Wt: 492.5 g/mol
InChI Key: SCIGYBYAZUFDLA-UHFFFAOYSA-N
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Description

[5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[44002,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, an oxane ring, and a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate typically involves multiple steps. The initial step often includes the formation of the oxane ring through a cyclization reaction. Subsequent steps involve the introduction of hydroxyl groups and the phenylprop-2-enoate moiety through esterification and hydroxylation reactions. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen atoms, leading to the formation of simpler hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alkanes or alkenes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, [5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate is studied for its potential as a bioactive molecule. It may exhibit properties such as antioxidant activity, enzyme inhibition, or antimicrobial effects.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress or microbial infections are involved.

Industry

In industrial applications, this compound can be used in the formulation of specialty chemicals, coatings, and polymers. Its unique chemical properties make it suitable for use in high-performance materials.

Mechanism of Action

The mechanism of action of [5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or nucleic acids, potentially altering their structure and function. The phenylprop-2-enoate moiety may interact with cellular membranes, affecting their permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate: This compound shares a similar structure but may have different functional groups or substituents.

    This compound: Another similar compound with variations in the oxane ring or phenylprop-2-enoate moiety.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H28O11

Molecular Weight

492.5 g/mol

IUPAC Name

[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate

InChI

InChI=1S/C24H28O11/c25-10-14-18(28)19(29)20(30)23(33-14)34-22-16-13(8-9-31-22)17(27)21-24(16,35-21)11-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2

InChI Key

SCIGYBYAZUFDLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O

Origin of Product

United States

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